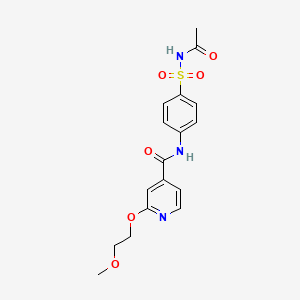

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of various types of cancer and has been the subject of numerous studies in recent years.

Applications De Recherche Scientifique

Supramolecular Reagents in Inorganic–Organic Hybrid Materials

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide has been utilized as a supramolecular reagent in the synthesis of Cu(II) complexes. This compound demonstrated the ability to combine with diverse inorganic building blocks, leading to a family of inorganic–organic hybrid materials displaying consistent supramolecular motifs (Aakeröy et al., 2003).

Development of Antitumor Compounds

A structure N-(9-(ortho/meta/para-(benzyloxy)phenyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8-octahydroacridin-10(9H)-yl) isonicotinamide, closely related to the queried compound, was identified as an inhibitor of hSIRT1 and showed potential in antitumor studies (Alvala et al., 2012).

Organocatalyst in Chemical Synthesis

The compound has been employed as an organocatalyst in the preparation of pyranopyrazoles, indicating its versatility in facilitating chemical reactions (Zolfigol et al., 2013).

Corrosion Inhibition in Industrial Applications

Isonicotinamides, including the compound , have been studied for their corrosion inhibition effects on mild steel in acidic environments. This application is significant in the field of materials science and engineering (Yadav et al., 2015).

Co-crystallization in Crystal Engineering

The compound has been used in co-crystallization processes with various carboxylic acids. This application is crucial in the field of crystal engineering, where it aids in the formation of complex crystal structures (Lemmerer & Fernandes, 2012).

Mécanisme D'action

Target of Action

The primary targets of this compound, also known as N-[4-(acetamidosulfonyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide, are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is believed to interact with its targets, carbonic anhydrase 1 and 2, potentially inhibiting their activity . This inhibition could lead to changes in the pH balance within the body.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway

Propriétés

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6S/c1-12(21)20-27(23,24)15-5-3-14(4-6-15)19-17(22)13-7-8-18-16(11-13)26-10-9-25-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTHPSILLPLZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-acetylsulfamoyl)phenyl)-2-(2-methoxyethoxy)isonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)

![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine](/img/structure/B2843542.png)

![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)

![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)

![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)

![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)